3-[(Cyclopropylcarbonyl)amino]benzamide
Beschreibung
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-(cyclopropanecarbonylamino)benzamide |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,14)(H,13,15) |
InChI-Schlüssel |
CFKXIYGRVLYCCW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
Kanonische SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with 3-[(Cyclopropylcarbonyl)amino]benzamide, differing primarily in substituents and functional groups:
Key Research Findings
- Alkyl and Aromatic Substituents : Compounds with alkoxy chains (e.g., butoxy, pentyloxy ) exhibit increased lipophilicity, which correlates with improved blood-brain barrier penetration but may reduce aqueous solubility.
- Heterocyclic Modifications : The pyridine ring in 2TT and indole in compound 23 introduce π-π stacking capabilities, critical for binding to aromatic-rich pockets in proteins.
- Conformational Effects: The cyclopropyl group in this compound restricts rotational freedom, a feature absent in 3-Chlorobenzamide , leading to higher target specificity.
Physicochemical and Pharmacokinetic Properties
- Solubility : The presence of polar groups (e.g., methoxy in compound 23 ) improves aqueous solubility, whereas bulky substituents like chlorophenylmethyl reduce it.
- Metabolic Stability: Isopropylamide in 3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide may slow hepatic metabolism compared to primary amides.
- Melting Points : Compound 23 has a melting point of 177–179°C, suggesting high crystallinity, which impacts formulation strategies.
Vorbereitungsmethoden
Direct Acylation of 3-Aminobenzamide
The most straightforward method involves reacting 3-aminobenzamide with cyclopropanecarbonyl chloride under basic conditions. In a representative procedure:
-
Reagents : 3-Aminobenzamide (1.0 equiv), cyclopropanecarbonyl chloride (1.2 equiv), N,N-diisopropylethylamine (DIEA, 2.5 equiv).
-
Solvent : Dichloromethane (DCM) at 0°C to room temperature.
-
Reaction Time : 16–24 hours.
-
Workup : Extraction with DCM, followed by purification via silica gel chromatography (ethyl acetate/hexane).
This method achieves 82% yield but requires careful control of stoichiometry to avoid over-acylation. The use of DIEA ensures efficient deprotonation of the amine, enhancing nucleophilicity for acyl chloride attack.
Coupling Agent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents offer milder alternatives. A patent-derived protocol employs:
-
Reagents : 3-Aminobenzoic acid (1.0 equiv), cyclopropylamine (1.1 equiv), HBTU (1.05 equiv), DIEA (3.0 equiv).
-
Solvent : Dimethylacetamide (DMAc) at 18–25°C.
-
Reaction Time : 18 hours.
-
Workup : Precipitation with cold acetonitrile, filtration, and recrystallization.
This method yields 78% of the intermediate 3-[(cyclopropyl)amino]benzoic acid, which is subsequently converted to the benzamide via ammonolysis. HBTU activates the carboxylic acid, facilitating amide bond formation with minimal racemization.
Optimization of Reaction Parameters
Temperature and Solvent Effects
-
Low-Temperature Acylation : Conducting the acylation at 0°C reduces side reactions (e.g., hydrolysis of acyl chloride) but extends reaction time to 24 hours.
-
Solvent Selection : Polar aprotic solvents (DMAc, DMF) improve reagent solubility but complicate purification. Non-polar solvents (DCM) favor simpler workups but may require excess acyl chloride.
Stoichiometric Considerations
-
Acyl Chloride Excess : A 1.2:1 molar ratio of cyclopropanecarbonyl chloride to amine minimizes unreacted starting material while avoiding diacylation byproducts.
-
Base Equivalents : DIEA (2.5–3.0 equiv) ensures complete neutralization of HCl generated during acylation, maintaining reaction efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Direct Acylation | 82 | 98.5 | Simplicity |
| HBTU Coupling | 78 | 97.2 | Mild conditions |
| Phosphoryl-Mediated | 68 | 95.8 | Avoids acyl chlorides |
Mechanistic Insights
Acylation Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism:
Side Reactions and Mitigation
-
Diacylation : Occurs with excess acyl chloride; mitigated by controlled reagent addition.
-
Hydrolysis : Acyl chloride hydrolysis in protic solvents; avoided using anhydrous DCM.
Industrial-Scale Adaptations
Q & A
Q. What are the common synthetic routes for 3-[(Cyclopropylcarbonyl)amino]benzamide, and how can reaction efficiency be optimized?
The synthesis typically involves coupling cyclopropylcarbonyl chloride with 3-aminobenzamide under basic conditions (e.g., using triethylamine in anhydrous THF). Key steps include:
- Nucleophilic acylation : Reacting 3-aminobenzamide with cyclopropylcarbonyl chloride at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Efficiency can be improved by optimizing stoichiometry (1.2:1 acyl chloride:amine ratio) and using catalysts like DMAP to enhance acylation rates .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : and NMR to confirm the cyclopropyl carbonyl group (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and carbonyl at ~170 ppm).
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .
Q. How can researchers design initial biological screening assays for this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme inhibition : Screen against kinases (e.g., JAK family) using ADP-Glo™ assays, given structural similarities to known kinase inhibitors .
- Solubility testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in cell-based assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide core) affect target binding and pharmacokinetics?
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 4-position of the benzamide to enhance kinase binding affinity. Conversely, bulky groups (e.g., isopropyl) on the cyclopropyl ring may reduce metabolic stability .
- LogP optimization : Replace the cyclopropyl group with bicyclic moieties (e.g., adamantyl) to improve membrane permeability, as seen in analogs like N-(1-adamantylmethyl)-2-chloro-benzamide .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Metabolic profiling : Use liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) and design prodrugs with ester moieties .
- Formulation adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability if poor solubility limits efficacy .
Q. How can computational modeling guide the identification of molecular targets for this compound?
- Docking simulations : Use AutoDock Vina to predict binding to JAK2’s ATP-binding pocket (PDB: 4FV8). Focus on hydrogen bonds with Leu855 and hydrophobic interactions with the glycine-rich loop .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize targets with low RMSD values (<2 Å) .
Q. What analytical techniques are critical for detecting degradation products under stressed stability conditions?
- Forced degradation : Expose the compound to heat (40°C, 75% RH), acidic (0.1M HCl), and oxidative (3% HO) conditions.
- UPLC-PDA/QDa : Identify hydrolyzed products (e.g., 3-aminobenzamide) and oxidation byproducts (e.g., cyclopropane ring-opened derivatives) .
Q. How can researchers address discrepancies in reported biological activity across studies?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers.
- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers caused by varying experimental conditions (e.g., serum concentration in cell media) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
